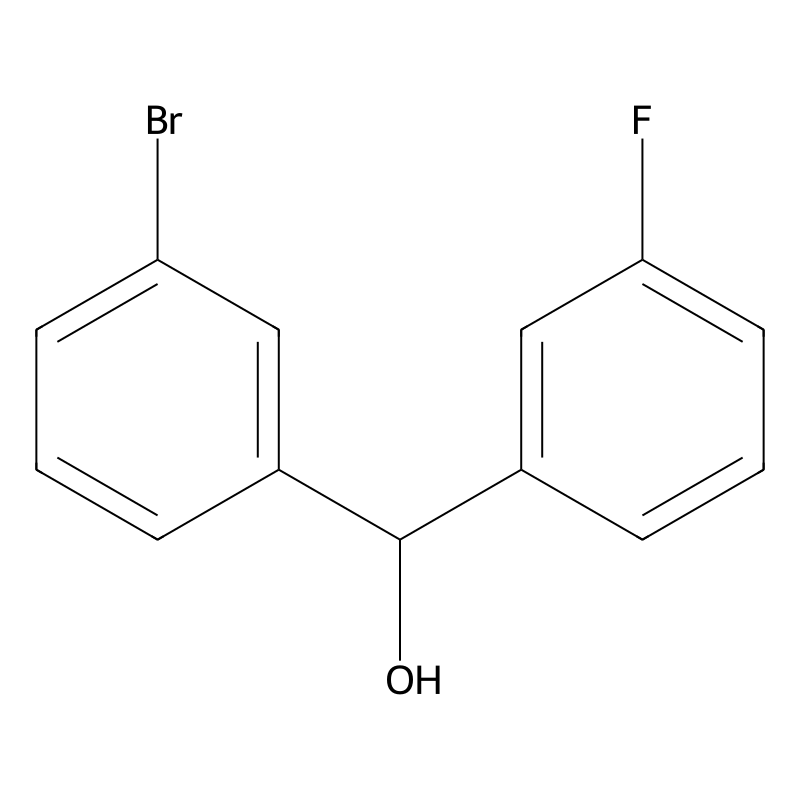(3-Bromophenyl)(3-fluorophenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Bromophenyl)(3-fluorophenyl)methanol is an organic compound with the molecular formula CHBrF O and a molecular weight of 281.12 g/mol. This compound features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two phenyl rings, one substituted with bromine at the meta position and the other with fluorine at the same position. The presence of these halogen substituents significantly influences the compound's chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
There is no current information available on the specific mechanism of action of (3-Bromophenyl)(3-fluorophenyl)methanol.
- Potential for irritation upon contact with skin and eyes.
- Potential flammability, especially in concentrated forms.
- Possible harmful if inhaled or ingested.
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions, facilitated by nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed- From Oxidation: Ketones or aldehydes.
- From Reduction: Hydrocarbons.
- From Substitution: Various products depending on the nucleophile used.
Research indicates that (3-Bromophenyl)(3-fluorophenyl)methanol exhibits potential biological activity, particularly in pharmacology. Compounds with similar structures have been studied for their antitumor, anti-inflammatory, and antimicrobial properties. The unique combination of bromine and fluorine atoms enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further investigation in drug development.
The synthesis of (3-Bromophenyl)(3-fluorophenyl)methanol typically involves:
- Grignard Reaction: This method includes the reaction of 3-bromobenzaldehyde with 3-fluorobenzylmagnesium bromide in an inert atmosphere (e.g., nitrogen or argon) using solvents like diethyl ether or tetrahydrofuran. This reaction forms the desired alcohol product through nucleophilic addition.
- Optimized Industrial Methods: In industrial settings, similar synthetic routes are scaled up for higher yields, often employing continuous flow reactors and automated systems to ensure consistent quality.
(3-Bromophenyl)(3-fluorophenyl)methanol has various applications:
- In Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- In Biology: Utilized in biochemical assays to investigate enzyme interactions and protein-ligand binding.
- In Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
- In Industry: Used in producing specialty chemicals and materials.
The mechanism of action of (3-Bromophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The structural features of this compound allow it to modulate the activity of these targets, leading to various biological effects. Interaction studies often focus on assessing binding affinities to specific receptors or enzymes, providing insights into its therapeutic potential.
Several compounds share structural similarities with (3-Bromophenyl)(3-fluorophenyl)methanol:
| Compound Name | Unique Features |
|---|---|
| (3-Bromophenyl)(4-fluorophenyl)methanol | Bromine at meta position; fluorine at para position |
| (4-Bromophenyl)(3-fluorophenyl)methanol | Bromine at para position; fluorine at meta position |
| (3-Bromophenyl)(2-fluorophenyl)methanol | Fluorine at ortho position; different reactivity profile |








